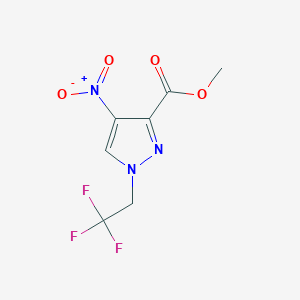

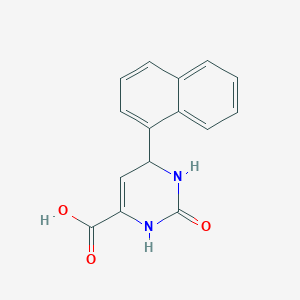

tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine and its derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds often starts from commercially available materials. For example, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole .Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group into the 4-position, and introduction of the TBS-protected enyne side chain at the 4-position .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, one compound has a melting point of 114.0 to 118.0 °C .科学的研究の応用

Synthesis Methods

Tert-Butyl 4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, including condensation and nucleophilic substitution. Sanjeevarayappa et al. (2015) synthesized a derivative via a condensation reaction involving carbamimide and 3-fluorobenzoic acid. Similarly, Liu Ya-hu (2010) reported the synthesis of a derivative using a low-cost amination process involving 4-iodo-2-methyl-6-nitroaniline. Kulkarni et al. (2016) and Mamat et al. (2012) detailed the synthesis of other derivatives, showcasing the chemical versatility of this compound in generating a range of molecules (Sanjeevarayappa et al., 2015), (Liu Ya-hu, 2010), (Kulkarni et al., 2016), (Mamat et al., 2012).

Characterization and Structural Analysis

These compounds have been characterized using various spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR, along with elemental analysis. Single crystal XRD data have confirmed the structure of these compounds, revealing details about their crystal systems, space groups, and molecular geometry. The crystal structures often feature weak intermolecular interactions and hydrogen bonds, contributing to their three-dimensional architecture (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

Biological Evaluation and Applications

Antibacterial and Anthelmintic Activity

Some studies have evaluated the biological activities of these compounds. For instance, Sanjeevarayappa et al. (2015) and Kulkarni et al. (2016) assessed the in vitro antibacterial and anthelmintic activities, finding that the compounds exhibited moderate to poor antibacterial and moderate anthelmintic activities. These findings suggest potential uses in addressing specific bacterial infections and parasitic infestations (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl 4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-11(12-15-5-10-20-12)16-6-8-17(9-7-16)13(18)19-14(2,3)4/h5,10-11H,6-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIUQJWVVWGZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2470943.png)

![2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2470944.png)

![1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2470949.png)

![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2470956.png)

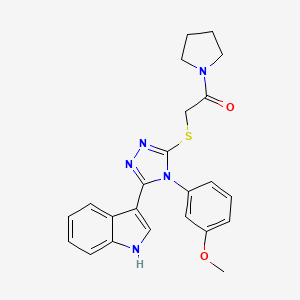

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2470958.png)

![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)

![N'-[(2,6-dichlorophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B2470962.png)

![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B2470964.png)